
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, also known as MPBS, is a sulfonamide compound that has shown potential in scientific research applications. It is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been shown to increase sigma-1 receptor activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has also been shown to increase the expression of certain proteins involved in cell survival, such as Bcl-2 and Akt. In addition, 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. It is also relatively stable and has a long shelf life. However, it is important to note that 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has not been extensively studied in vivo and its effects may differ from those observed in vitro. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide. One area of interest is the potential use of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide may also have potential in the treatment of other conditions, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide and its potential side effects.
Synthesemethoden
The synthesis of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride and phenethylamine. This reaction yields 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been studied for its potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein involved in the regulation of neurotransmitter release and calcium signaling. 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage.
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVOURTNHBZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

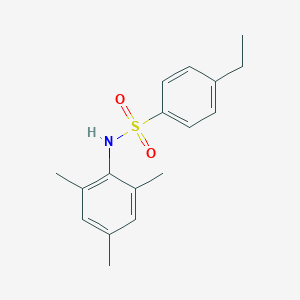
![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)

![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
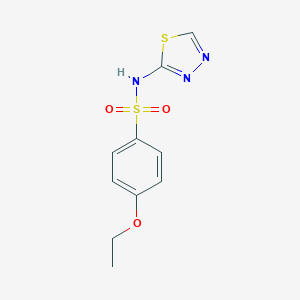
![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)

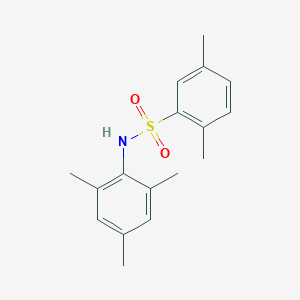
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)

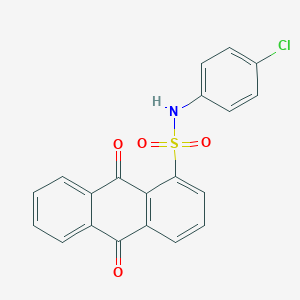
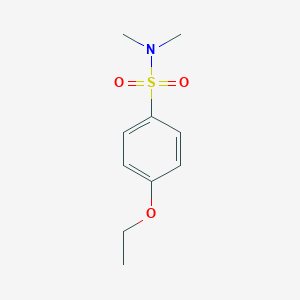
![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)